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Application of HPLC for the Quantification of Shikonin in Botanical Extracts

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Compound of Interest		
Compound Name:	Shikokianin	
Cat. No.:	B15593788	Get Quote

Application Note

Introduction

Shikonin, a potent naphthoquinone derivative, is a major active constituent found in the roots of several species of the Boraginaceae family, such as Arnebia euchroma, Lithospermum erythrorhizon, and various Echium species.[1][2][3] Renowned for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and wound-healing properties, the accurate quantification of shikonin in botanical extracts is paramount for quality control, standardization of herbal products, and pharmacokinetic studies.[4] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a widely adopted analytical technique for the selective and sensitive determination of shikonin and its derivatives in complex matrices.[1][5][6] This application note provides a comprehensive overview of the HPLC-based quantification of shikonin, detailing experimental protocols and summarizing key validation parameters.

Principle of the Method

The quantification of shikonin by reverse-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1][5] An isocratic or gradient elution with a mobile phase commonly consisting of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution allows for the separation of shikonin from other components in the extract.[1][7] Detection is typically performed at a wavelength where shikonin exhibits maximum absorbance, often around 516-520 nm, ensuring



high sensitivity and selectivity.[7][8] The concentration of shikonin in a sample is determined by comparing its peak area to a calibration curve constructed from a series of standard solutions of known concentrations.

Experimental Protocols

Sample Preparation: Extraction of Shikonin from Plant Material

A critical step in the quantification of shikonin is its efficient extraction from the plant matrix. Various methods have been employed, with the choice of solvent and technique significantly impacting the extraction yield.

- a. Homogenate Extraction:[7]
- Weigh 10 g of powdered root material of Arnebia euchroma.
- Add 100 mL of 78% ethanol.
- Homogenize the mixture for approximately 4.2 minutes.
- Perform the extraction for two cycles to maximize yield.
- Filter the extract through a 0.45 μm membrane filter prior to HPLC analysis.
- b. Ethanol Extraction:[1]
- Shade-dry and coarsely powder the roots of the plant material (e.g., Echium species).
- Perform extraction with ethanol.
- Filter the resulting extract before injection into the HPLC system.
- c. Hexane Extraction:[9]
- For selective extraction of shikonin, hexane can be utilized as the solvent.



 The resulting extract is then re-dissolved in a suitable solvent like methanol for HPLC analysis.

HPLC Instrumentation and Conditions

The following tables outline typical HPLC and UPLC conditions for the analysis of shikonin.

Table 1: HPLC Method Parameters for Shikonin Quantification[1][7]

Parameter	Condition 1	Condition 2	
HPLC System	Agilent 1260 Infinity series or equivalent	Not Specified	
Column	ACE 5 C18 (150 mm × 4.6 mm, 5 μm)	Not Specified	
Mobile Phase	Acetonitrile: 0.1 M Acetic Acid in water (70:30, v/v)	Methanol: Water (85:15, v/v)	
Elution Mode	Isocratic	Isocratic	
Flow Rate	1.0 mL/min	1.0 mL/min	
Injection Volume	10 μL	10 μL	
Column Temperature	25 °C	25 °C	
Detection Wavelength	520 nm	516 nm	
Run Time	20 min	Not Specified	

Table 2: UPLC Method Parameters for Shikonin Quantification[5]



Parameter	Condition	
UPLC System	ACQUITY UPLC system or equivalent	
Column	BEH-C18 (100 mm × 2.6 mm, 1.7 μm)	
Mobile Phase	Acetonitrile: Water (70:30, v/v)	
Elution Mode	Isocratic	
Flow Rate	0.4 mL/min	
Injection Volume	3.0 μL	
Column Temperature	35 °C	
Detection Wavelength	274 nm	

Preparation of Standard and Sample Solutions

- a. Standard Solution Preparation:[9]
- Prepare a stock solution of shikonin standard (e.g., 1 mg/mL) in HPLC-grade methanol.
- Store the stock solution at -18 °C.
- Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 2-500 ppm or 2-55 μg/mL).[8][9]
- b. Sample Solution Preparation:[9]
- Dissolve the dried plant extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.22 μm or 0.45 μm syringe filter before injection.[7][9]

Method Validation

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters are summarized in the table below.



Table 3: Summary of HPLC Method Validation Parameters for Shikonin Quantification

Parameter	Reported Values	Source
Linearity (r²)	>0.998	[1][8]
≥0.9995	[5]	
Limit of Detection (LOD)	0.19 - 2.01 ppm	[1]
33.0 - 233.6 ng/g	[5]	
2.65 μg/mL	[9]	
Limit of Quantification (LOQ)	0.57 - 6.03 ppm	[1]
110.0 - 778.7 ng/mL	[5]	
8.02 μg/mL	[9]	
Precision (RSD)	<2%	[10]
≤1.8%	[5]	
Accuracy (Recovery)	105.65%	[10]
>91.4%	[5]	

Note: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified, typically with a signal-to-noise ratio of 10:1.[11][12][13]

Data Presentation

The quantitative data for shikonin content in various extracts can be presented as follows:

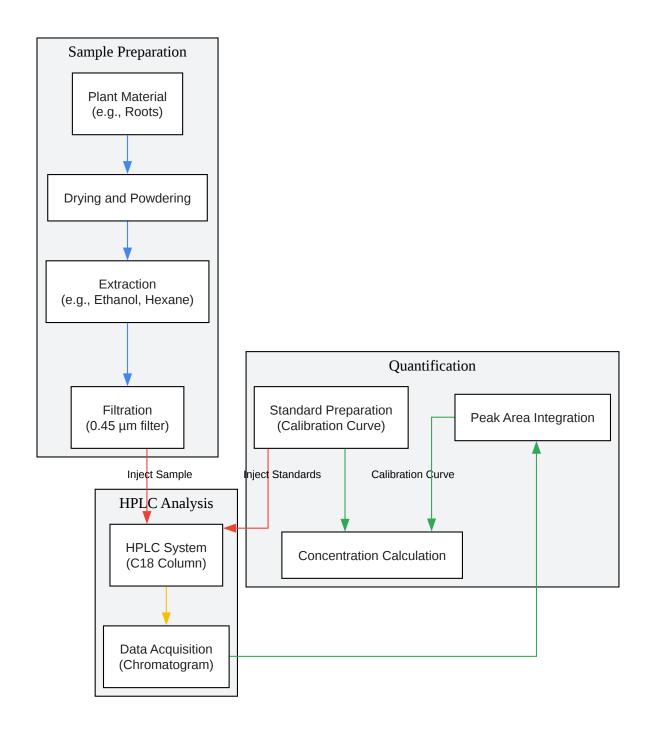
Table 4: Example of Shikonin Content in Different Plant Extracts



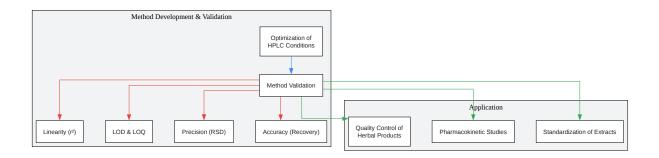
Plant Species	Extraction Method	Shikonin Content (mg/g of dry weight)	Reference
Echium italicum L.	Ethanol Extraction	Data not specified in abstract	[1]
Arnebia euchroma	Homogenate Extraction	1.26% (12.6 mg/g)	[3]
Arnebia benthamii	Hexane Extraction	4.55 mg/g	[9]

Visualizations









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